

Unveiling the Bioactivity of 14-Anhydrodigitoxigenin: A Comparative Analysis

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Compound of Interest

Compound Name: 14-Anhydrodigitoxigenin

Cat. No.: B3025973

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For researchers, scientists, and professionals in drug development, this guide offers a comparative overview of the experimental data available for **14-Anhydrodigitoxigenin**, a cardiac glycoside and a derivative of digitoxin. This document aims to cross-validate existing findings by juxtaposing them with data from well-established cardiac glycosides, namely Digoxin and Digitoxin, thereby providing a framework for evaluating its potential therapeutic applications.

Executive Summary

14-Anhydrodigitoxigenin demonstrates bioactivity through the inhibition of the Na⁺/K⁺-ATPase pump, a characteristic mechanism of cardiac glycosides. While specific IC₅₀ values for its activity are not readily available in the public domain, existing research indicates a 15% reduction in guinea pig heart Na⁺/K⁺-ATPase activity at a 10 µM concentration.^{[1][2]} This guide presents a comparative analysis of its known bioactivity alongside comprehensive data for Digoxin and Digitoxin, highlighting its potential role in anticancer research. Detailed experimental protocols for key assays are provided to facilitate further investigation and validation of this compound's therapeutic potential.

Data Presentation: A Comparative Look at Cardiac Glycosides

To contextualize the experimental results of **14-Anhydrodigitoxigenin**, it is essential to compare its activity with that of widely studied cardiac glycosides. The following tables

summarize the available data on Na⁺/K⁺-ATPase inhibition and cytotoxic activity against various cancer cell lines.

Table 1: Comparative Inhibition of Na⁺/K⁺-ATPase

Compound	Target	IC50 / % Inhibition	Source
14-Anhydrodigitoxigenin	Guinea Pig Heart Na ⁺ /K ⁺ -ATPase	15% inhibition at 10 μ M	[1][2]
Digoxin	Human Na ⁺ /K ⁺ -ATPase α 1 β 1	K D ~18.6 nM (in the presence of K ⁺)	
Digitoxin	Human Na ⁺ /K ⁺ -ATPase α 1 β 1	K D ~12.3 nM (in the presence of K ⁺)	[3]
Ouabain	MDA-MB-231 Cells	IC50 = 89 nM	
Digoxin	MDA-MB-231 Cells	Apparent IC50 ~164 nM	
Ouabain	A549 Cells	IC50 = 17 nM	
Digoxin	A549 Cells	IC50 = 40 nM	

Table 2: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines

Compound	MDA-MB-231 (Breast)	NCI-H460 (Lung)	SF-268 (CNS)	MCF7 (Breast)
(+)-Digoxin	0.2 μ M	0.1 μ M	0.1 μ M	0.3 μ M
(+)-8(9)- β -anhydrodigoxigenin	> 40 μ M	> 40 μ M	> 40 μ M	> 40 μ M
Digitoxin	194.4 nM (TK-10 Renal)	-	-	10.2 nM

Note: Data for (+)-8(9)- β -anhydrodigoxigenin, a structurally related compound, is included to provide context on the potential impact of the anhydro modification on cytotoxicity.

Experimental Protocols

To ensure the reproducibility and cross-validation of experimental findings, detailed methodologies for two key assays are provided below.

Na⁺/K⁺-ATPase Inhibition Assay

This assay quantifies the activity of the Na⁺/K⁺-ATPase enzyme by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

- Purified Na⁺/K⁺-ATPase enzyme
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂
- ATP solution (10 mM)
- Test compounds (**14-Anhydrodigitoxigenin** and comparators) dissolved in a suitable solvent (e.g., DMSO)
- Malachite Green reagent for phosphate detection
- 96-well microplate
- Incubator at 37°C
- Microplate reader

Procedure:

- Reaction Setup: In a 96-well microplate, add 50 μ L of Assay Buffer to each well.
- Add 10 μ L of various concentrations of the test compound or vehicle control to the respective wells.

- Add 10 μ L of the diluted Na⁺/K⁺-ATPase enzyme solution to each well.
- Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
- Reaction Initiation: Add 30 μ L of 10 mM ATP solution to each well to start the reaction.
- Incubation: Incubate the plate at 37°C for 20-30 minutes.
- Reaction Termination: Stop the reaction by adding 50 μ L of Malachite Green reagent.
- Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

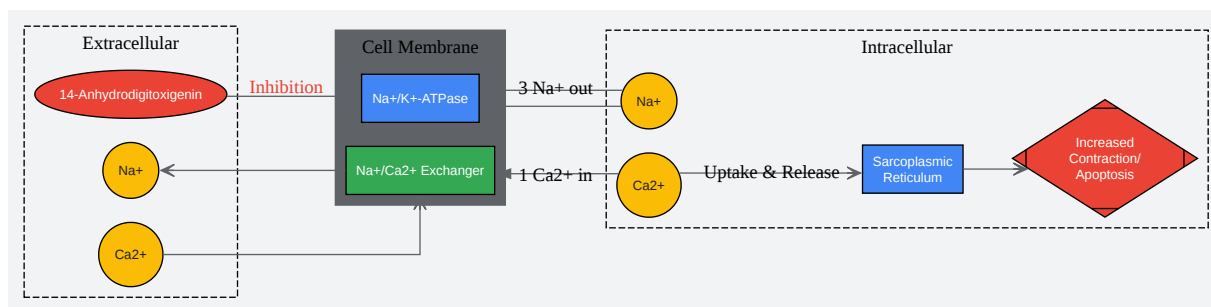
- Cancer cell lines of interest
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- CO₂ incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the test compounds (e.g., **14-Anhydrodigitoxigenin**, Digoxin) and a vehicle control.
- **Incubation:** Incubate the plates for a specified period (e.g., 48 or 72 hours) in a CO₂ incubator.
- **MTT Addition:** Add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
- **Solubilization:** Add 100-150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- **Measurement:** Read the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ values.

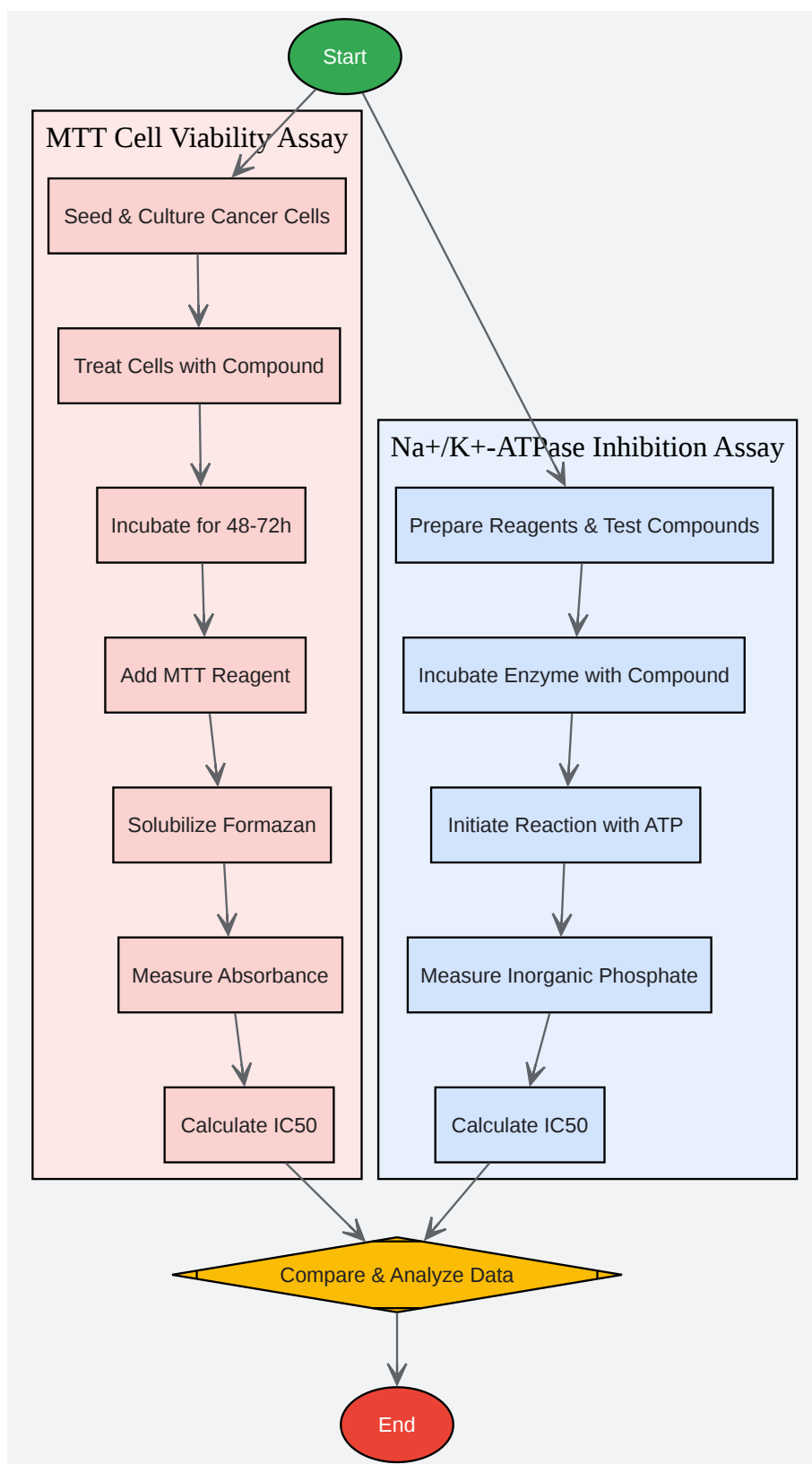
Mandatory Visualization

To illustrate the key mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.



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Caption: Mechanism of action for **14-Anhydrodigitoxigenin**.



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Caption: Workflow for experimental validation.

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